molecular formula C24H25N3O2S B11412172 8-(4-ethoxyphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-ethoxyphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11412172
M. Wt: 419.5 g/mol
InChI Key: OEVYJVCLAXRFPR-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex heterocyclic compound

Preparation Methods

The synthesis of 8-(4-ethoxyphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be achieved through a multi-step process involving the reaction of cyanothioacetamide with aliphatic or aromatic aldehydes, formaldehyde, and primary amines . This method allows for the formation of the pyrido[2,1-b][1,3,5]thiadiazine core structure. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-(4-ethoxyphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.

    Medicine: Its biological activity suggests potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(4-ethoxyphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with molecular targets such as enzymes. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The specific pathways involved depend on the enzyme targeted and the biological context.

Comparison with Similar Compounds

Similar compounds include other pyrido[2,1-b][1,3,5]thiadiazines, such as:

Properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

8-(4-ethoxyphenyl)-6-oxo-3-(1-phenylethyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C24H25N3O2S/c1-3-29-20-11-9-19(10-12-20)21-13-23(28)27-15-26(16-30-24(27)22(21)14-25)17(2)18-7-5-4-6-8-18/h4-12,17,21H,3,13,15-16H2,1-2H3

InChI Key

OEVYJVCLAXRFPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C(C)C4=CC=CC=C4

Origin of Product

United States

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